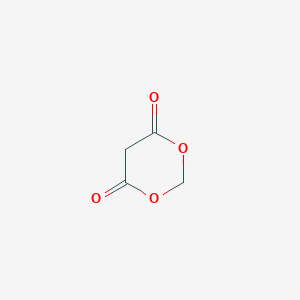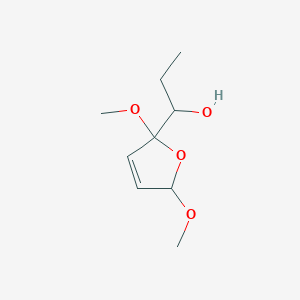![molecular formula C14H14N4O8 B14002331 2-Methylidene-1-azabicyclo[2.2.2]octan-3-one;2,4,6-trinitrophenol CAS No. 65541-32-4](/img/structure/B14002331.png)
2-Methylidene-1-azabicyclo[2.2.2]octan-3-one;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylidene-1-azabicyclo[2.2.2]octan-3-one: and 2,4,6-trinitrophenol are two distinct chemical compounds. The former is a bicyclic compound with a nitrogen atom, while the latter is a nitroaromatic compound commonly known as picric acid. Both compounds have unique properties and applications in various fields.
Preparation Methods
2-Methylidene-1-azabicyclo[2.2.2]octan-3-one
This compound can be synthesized through several methods. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For example, the intramolecular cyclization of a suitable precursor can yield 2-Methylidene-1-azabicyclo[2.2.2]octan-3-one . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity.
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol is typically synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the formation of the desired product without excessive side reactions .
Chemical Reactions Analysis
2-Methylidene-1-azabicyclo[2.2.2]octan-3-one
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can yield different derivatives of the compound.
Substitution: The compound can undergo substitution reactions with various reagents to form new compounds.
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol is known for its reactivity due to the presence of nitro groups. It can undergo:
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Nucleophilic substitution: The nitro groups can be replaced by other nucleophiles.
Scientific Research Applications
2-Methylidene-1-azabicyclo[2.2.2]octan-3-one
This compound has applications in various fields, including:
Chemistry: It is used as a building block in organic synthesis.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol is widely used in:
Explosives: It is a well-known explosive compound.
Dyes: It is used in the production of dyes and pigments.
Analytical chemistry: It is used as a reagent in various analytical techniques.
Mechanism of Action
2-Methylidene-1-azabicyclo[2.2.2]octan-3-one
The mechanism of action of this compound involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and target .
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol exerts its effects primarily through its explosive properties. The nitro groups release a large amount of energy upon decomposition, making it a powerful explosive. In other applications, its reactivity with various reagents is utilized .
Comparison with Similar Compounds
2-Methylidene-1-azabicyclo[2.2.2]octan-3-one
Similar compounds include other bicyclic nitrogen-containing compounds such as:
Quinuclidine: A bicyclic amine with similar structural features.
2,4,6-Trinitrophenol
Similar compounds include other nitroaromatic compounds such as:
2,4-Dinitrophenol: A compound with two nitro groups.
Trinitrotoluene (TNT): A well-known explosive with three nitro groups.
These comparisons highlight the unique properties and applications of 2-Methylidene-1-azabicyclo[2.2.2]octan-3-one and 2,4,6-Trinitrophenol.
Properties
CAS No. |
65541-32-4 |
|---|---|
Molecular Formula |
C14H14N4O8 |
Molecular Weight |
366.28 g/mol |
IUPAC Name |
2-methylidene-1-azabicyclo[2.2.2]octan-3-one;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H11NO.C6H3N3O7/c1-6-8(10)7-2-4-9(6)5-3-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h7H,1-5H2;1-2,10H |
InChI Key |
SKKSSPRRPUETIF-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C(=O)C2CCN1CC2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-octylbenzene](/img/structure/B14002251.png)
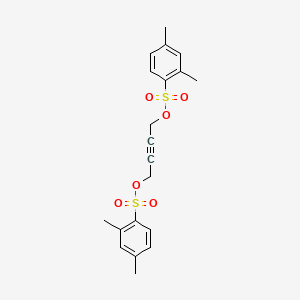
![4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzenesulfonamide](/img/structure/B14002255.png)

![4-[[3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14002268.png)
![2-[Cyano-(4-nitrophenyl)methyl]benzonitrile](/img/structure/B14002274.png)
![1-[2-(Ethenyloxy)ethyl]pyrrolidin-2-one](/img/structure/B14002286.png)
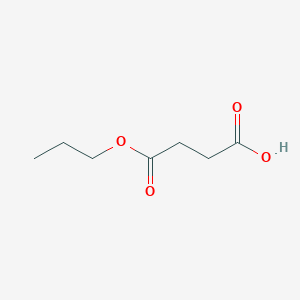

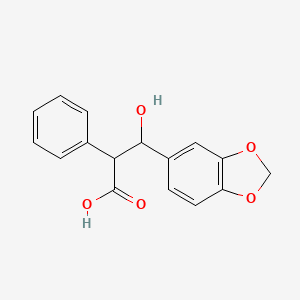
![6'-Fluoro-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-carboxylic acid](/img/structure/B14002321.png)

